4-Formylpiperazine-1-carboximidamide sulfate
Overview
Description
4-Formylpiperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C6H14N4O5S and a molecular weight of 254.26 g/mol . It is known for its unique structure, which includes a piperazine ring substituted with a formyl group and a carboximidamide group, and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylpiperazine-1-carboximidamide sulfate typically involves the reaction of piperazine derivatives with formylating agents and carboximidamide precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-Formylpiperazine-1-carboximidamide sulfate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids.
Reduction: The formyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-Formylpiperazine-1-carboximidamide sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formylpiperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. The formyl and carboximidamide groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple cyclic amine with a wide range of applications in pharmaceuticals and agrochemicals.
4-Formylpiperazine: A derivative of piperazine with a formyl group, used in organic synthesis.
1-Carboximidamidepiperazine: Another derivative with a carboximidamide group, studied for its biological activities.
Uniqueness
4-Formylpiperazine-1-carboximidamide sulfate is unique due to the presence of both formyl and carboximidamide groups on the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-formylpiperazine-1-carboximidamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.H2O4S/c7-6(8)10-3-1-9(5-11)2-4-10;1-5(2,3)4/h5H,1-4H2,(H3,7,8);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZYVGWYYBBALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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